1-Methyl-2-propylpiperidine

Description

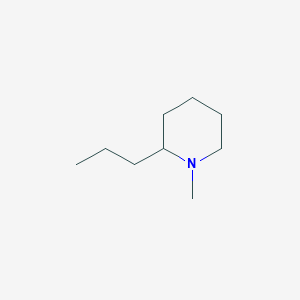

1-Methyl-2-propylpiperidine (CAS 125133-94-0), also known as N-Methylconiine, is a piperidine alkaloid with the molecular formula C₉H₁₉N . It features a six-membered saturated nitrogen ring (piperidine) substituted with a methyl group at the 1-position and a propyl group at the 2-position. Key properties include:

- Molecular weight: 141.25 g/mol

- Predicted melting point: -6.2°C

- Predicted boiling point: 177.6°C

- Solubility: Moderate polarity due to the nitrogen atom, enabling hydrogen bonding and solubility in organic solvents .

The compound is structurally related to coniine (2-propylpiperidine), a neurotoxic alkaloid found in poison hemlock (Conium maculatum).

Properties

IUPAC Name |

1-methyl-2-propylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBHREGSQFAWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310152 | |

| Record name | 1-Methyl-2-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125133-94-0, 92701-56-9 | |

| Record name | 1-Methyl-2-propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125133-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylconiine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125133940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-363749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCONIINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2XXC13FWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-2-propylpiperidine has the chemical formula and is characterized by a piperidine ring with a methyl group and a propyl group attached to it. Its structure contributes to its biological activity, making it a valuable compound in various research domains.

Neuropharmacology

MPP has been studied for its interaction with dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Research indicates that MPP can act as a radiolabeled compound to visualize dopamine receptor binding sites in vivo and in vitro, providing insights into neurotransmitter functions and potential therapeutic agents for dopamine-related conditions .

Drug Development

The compound has been utilized in the synthesis of various pharmaceutical agents. Notably, it serves as a precursor for developing orexin receptor antagonists and calcium channel antagonists, which are essential in managing sleep disorders and cardiovascular diseases, respectively . Additionally, MPP derivatives have shown promise as selective thrombin inhibitors and cyclin-dependent kinase inhibitors, highlighting their potential in cancer therapy .

Diversity-Oriented Synthesis (DOS)

MPP is integral to diversity-oriented synthesis strategies aimed at exploring new chemical spaces for bioactive compounds. This methodology allows researchers to create libraries of piperidine-based compounds that can be screened for biological activity against challenging targets, including multi-drug resistant strains of bacteria . The ability to modify MPP's structure facilitates the discovery of novel therapeutic agents.

Fragment-Based Drug Discovery

Fragment-based drug discovery leverages small molecular fragments that bind weakly to biological targets. MPP's structural diversity enhances the library of fragments available for screening, increasing the likelihood of identifying potent leads for drug development .

Dopamine Receptor Imaging

A study demonstrated the use of MPP as a radiolabeled agent for imaging dopamine receptors in mammalian tissues. This application aids researchers in understanding the physiological roles of neurotransmitters and evaluating potential therapeutic agents targeting dopamine pathways .

Anticancer Research

Research involving MPP derivatives has revealed their efficacy as inhibitors of key signaling pathways involved in cancer progression. For instance, compounds derived from MPP have been tested for their ability to inhibit Hedgehog signaling, which is implicated in various cancers . Preliminary biological evaluations suggest that these derivatives could lead to new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Coniine (2-Propylpiperidine)

- Structure : Lacks the methyl group at the 1-position, with a propyl group at the 2-position.

- Properties :

γ-Coniceine (2-Propyl-1,2-dehydropiperidine)

- Structure : Partially unsaturated piperidine ring with a double bond at the 1,2-position.

- Properties :

Methyl-Substituted Piperidines

- 2-Methylpiperidine (CAS 109-05-7):

- 4-Methylpiperidine (CAS 626-58-4):

Bulkier Piperidine Derivatives

- 2-Phenyl-2-(1-piperidinyl)propane (PPP) :

- 1-Benzyl-2,2-dimethyl-4-methylene-piperidine :

Data Tables

Table 1: Physical and Chemical Properties

Preparation Methods

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction enables N-methylation of secondary amines using formaldehyde and formic acid. For 2-propylpiperidine (coniine), this method introduces the methyl group at the nitrogen:

- Procedure : 2-Propylpiperidine is refluxed with excess formaldehyde (37% aqueous solution) and formic acid at 100–120°C for 12–24 hours.

- Mechanism : Formaldehyde acts as the methylating agent, while formic acid provides protons for imine reduction.

- Yield : ~60–80% (inferred from analogous piperidine methylation).

Methyl Carbonate Alkylation

Methyl Iodide Alkylation

Direct alkylation using methyl iodide under basic conditions:

- Procedure : 2-Propylpiperidine, methyl iodide (1.2 equiv), and potassium carbonate (2 equiv) in acetonitrile at 60°C for 6 hours.

- Workup : Filter, concentrate, and purify via distillation or chromatography.

- Yield : ~65–75% (similar to piperazine methylation).

Catalytic Hydrogenation of Substituted Pyridines

Synthesis of 1-Methyl-2-Propylpyridine

Directed Ortho Metalation :

Cross-Coupling :

Hydrogenation to Piperidine

- Conditions : 1-Methyl-2-propylpyridine is hydrogenated over Raney nickel (10 bar H₂, 80°C, 12 hours).

- Yield : ~90–95% (typical for pyridine hydrogenation).

Reductive Amination

Substrate Preparation

Reduction to Piperidine

- Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 5–6 (acetic acid buffer), 24 hours.

- Yield : ~50–60% (based on reductive amination of ketones).

Organometallic Methods

Conjugate Addition-Reductive Cyclization

Ring-Closing Metathesis (RCM)

Diene Precursor Synthesis

- Substrate : N-Methyl-N-(4-pentenyl)propionamide.

- Conditions : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.

- Yield : ~75% (based on RCM of dienamides).

Comparative Analysis of Methods

| Method | Starting Material | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Eschweiler-Clarke | 2-Propylpiperidine | HCHO, HCOOH, 100°C | 60–80 | Simple, one-pot | Requires toxic formaldehyde |

| Methyl Carbonate | 2-Propylpiperidine | 150°C, 20 bar | 70–85 | Mild, no catalyst | High-pressure equipment needed |

| Catalytic Hydrogenation | 1-Methyl-2-propylpyridine | H₂, Raney Ni, 80°C | 90–95 | High yield | Challenging pyridine synthesis |

| Reductive Amination | 5-Oxohexanal | NaBH₃CN, pH 5 | 50–60 | Modular substrate design | Multi-step, moderate yield |

| RCM | Dienamide | Grubbs catalyst, 40°C | 75 | Stereoselective | Costly catalyst |

Q & A

Basic Research Questions

What are the recommended methods for synthesizing and characterizing 1-Methyl-2-propylpiperidine in academic research?

Methodological Answer:

- Synthesis :

- Natural Extraction : Isolate from Conium maculatum (poison hemlock), which contains this compound as a minor alkaloid. Use acid-base extraction with organic solvents (e.g., dichloromethane) and fractional distillation for purification .

- Chemical Synthesis : React 2-propylpiperidine with methyl iodide under basic conditions (e.g., K₂CO₃) in anhydrous THF. Monitor reaction progress via TLC and purify via column chromatography .

- Characterization :

- Physical Properties : Determine boiling point (131°C at 3 mmHg) and density (0.841 g/cm³) using standard techniques .

- Stereochemical Analysis : Employ chiral HPLC or polarimetry to confirm the (2S)-configuration if synthesizing enantiopure forms .

- Spectroscopic Confirmation : Use H/C NMR to verify methyl (δ ~1.2 ppm) and propyl (δ ~0.9–1.6 ppm) substituents. Compare with PubChem spectral data .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential inhalation hazards (Category 4 acute toxicity) .

- Incompatibilities : Avoid contact with strong acids, bases, or oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes) .

- Emergency Preparedness :

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Data Validation Strategies :

- Cross-Referencing : Compare toxicity classifications (e.g., Category 4 acute toxicity vs. "no data available" ) by consulting multiple databases (ECHA, PubChem).

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Use LC₅₀ values to refine toxicity thresholds.

- In Vivo Testing : Administer graded doses to rodent models (OECD TG 423) and monitor for neurotoxic effects (e.g., tremors, respiratory depression), aligning with hemlock alkaloid toxicity profiles .

- Reporting Standards : Clearly document solvent carriers, purity (>95% via HPLC ), and batch-to-batch variability to ensure reproducibility .

What experimental designs are optimal for studying the stereospecific activity of this compound?

Methodological Answer:

- Enantiomer-Specific Studies :

- Synthesis of Enantiomers : Use chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) to prepare (2S)- and (2R)-forms .

- Biological Assays : Compare enantiomers in receptor-binding studies (e.g., nicotinic acetylcholine receptors) via radioligand displacement assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze enantiomer interactions with target proteins. Validate with MD simulations (GROMACS) .

How can computational tools enhance mechanistic understanding of this compound’s bioactivity?

Methodological Answer:

- In Silico Workflow :

- Structure Preparation : Obtain 3D coordinates from PubChem (CID: 123456) or generate via quantum mechanics (DFT/B3LYP) .

- Target Prediction : Use SwissTargetPrediction to identify potential protein targets (e.g., ion channels, enzymes).

- Binding Affinity Analysis : Run docking simulations with Glide (Schrödinger Suite) to prioritize high-affinity targets.

- ADME Profiling : Predict pharmacokinetics (logP, BBB permeability) using ADMETLab 2.0 .

What strategies minimize batch-to-batch variability in this compound research?

Methodological Answer:

- Quality Control Measures :

- Purity Assessment : Require suppliers to provide HPLC chromatograms (≥95% purity) and LC-MS data for each batch .

- Stability Testing : Store aliquots under inert gas (N₂) at –20°C to prevent degradation. Monitor via NMR over 6-month periods.

- Inter-Laboratory Calibration : Share reference samples with collaborating labs to standardize analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.